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Compound of Interest

Compound Name: A-485

Cat. No.: B605051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between the

p300/CBP histone acetyltransferase (HAT) inhibitor A-485 and other notable HAT inhibitors.

The information is supported by experimental data to assist researchers in selecting the

appropriate tool compound for their studies.

Introduction to p300/CBP Inhibition
The paralogous histone acetyltransferases p300 (E1A-associated protein p300) and CBP

(CREB-binding protein) are critical transcriptional co-activators that play a central role in

regulating gene expression through the acetylation of histone and non-histone proteins. Their

dysregulation is implicated in various diseases, particularly cancer, making them attractive

therapeutic targets. A-485 is a potent and selective catalytic inhibitor of p300/CBP, competing

with acetyl-CoA for the enzyme's active site.[1][2] This guide will compare A-485 to other

p300/CBP inhibitors, including older compounds like C646 and newer agents such as iP300w,

CPI-1612, CCS1477, and the dual BET/p300/CBP inhibitor NEO2734.

Quantitative Comparison of HAT Inhibitor Potency
and Cellular Effects
The following tables summarize the biochemical and cellular potencies of A-485 in comparison

to other selected HAT inhibitors.
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Table 1: Biochemical Potency against p300/CBP

Inhibitor Target(s) p300 IC₅₀ (nM) CBP IC₅₀ (nM) Notes

A-485 p300/CBP 9.8[3] 2.6[3]

Acetyl-CoA

competitive

inhibitor.[1]

iP300w p300/CBP 15.8[3] N/A

CPI-1612 p300/CBP 10.7[3] N/A

C646 p300/CBP ~320 ~400
Less potent than

newer inhibitors.

CCS1477
p300/CBP

Bromodomain

Kd: 1.3 nM

(p300)

Kd: 1.7 nM

(CBP)

Targets the

bromodomain,

not the catalytic

HAT domain.

NEO2734
Dual

BET/p300/CBP
Kd: 31 nM (p300) Kd: 19 nM (CBP)

Also targets

BRD4 with a Kd

of 6 nM.[4]

N/A: Data not readily available in the searched literature.

Table 2: Cellular Activity of p300/CBP Inhibitors
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Inhibitor Cell Line Assay IC₅₀ (µM) Key Findings

A-485 PC-3 (Prostate)
H3K27ac

Inhibition
~0.1

Selectively

inhibits H3K27ac

and H3K18ac.[5]

Hematological &

Prostate Cancer

Lines

Proliferation Varies

Selectively

inhibits

proliferation in

certain cancer

lineages.[1]

iP300w MCF-7 (Breast) Proliferation
More potent than

A-485
[3]

CPI-1612 MCF-7 (Breast) Proliferation
Most potent of

the three
[3]

CCS1477 22Rv1 (Prostate) Proliferation 0.08

Retains activity

in BET inhibitor-

resistant cells.[6]

VCaP, LNCaP95

(Prostate)
Proliferation < 0.1

Effective in AR-

splice variant

driven models.[5]

NEO2734 DLBCL Models Proliferation
Median IC₅₀:

0.157

More potent than

single-agent BET

or p300/CBP

inhibitors.[4]

Prostate Cancer

Models
Proliferation

Effective in JQ1-

resistant cells
[7]

Phenotypic Differences and Mechanisms of Action
A-485 and other p300/CBP inhibitors induce a range of phenotypic effects that are largely

dependent on the cellular context and the specific transcription factors regulated by p300/CBP

in that context.
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A-485:

Mechanism: A-485 is an acetyl-CoA competitive inhibitor, directly blocking the catalytic

activity of p300 and CBP.[1] This leads to a reduction in histone acetylation, particularly at

H3K27 and H3K18.[5]

Phenotypic Effects:

Anti-proliferative Activity: A-485 selectively inhibits the proliferation of certain cancer cell

lines, notably hematological malignancies and androgen receptor (AR)-positive prostate

cancer.[1]

Transcriptional Reprogramming: It has been shown to inhibit the androgen receptor

transcriptional program in both androgen-sensitive and castration-resistant prostate

cancer.[1]

Apoptosis and Cell Cycle: While specific comparative data on apoptosis and cell cycle

arrest for A-485 versus iP300w and CPI-1612 is limited in the searched literature,

p300/CBP inhibition, in general, is known to induce these effects in sensitive cell lines.

Comparison with Other HAT Inhibitors:

iP300w and CPI-1612: These inhibitors, belonging to different chemical scaffolds (spiro-

hydantoin and aminopyridine, respectively), have demonstrated greater biochemical and

cellular potency than A-485 in comparative studies.[3] The order of potency for both

biochemical inhibition and cell growth inhibition is generally CPI-1612 > iP300w > A-485.[3]

This suggests that for studies requiring maximal target engagement at lower concentrations,

CPI-1612 may be a more suitable tool.

C646: An older, widely used p300/CBP inhibitor, C646 is significantly less potent than A-485
and the newer generation inhibitors.[5] While it has been instrumental in early studies of

p300/CBP function, its lower potency and potential for off-target effects at higher

concentrations make A-485 and other newer inhibitors preferable for many applications.

CCS1477: This inhibitor targets the bromodomain of p300/CBP, which is responsible for

"reading" acetylated lysine residues, rather than the catalytic HAT domain that "writes" them.

This represents a distinct mechanism of action. Phenotypically, CCS1477 has shown efficacy
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in prostate cancer models, including those resistant to BET inhibitors, highlighting a

differentiated mode of action.[5][6]

NEO2734: As a dual inhibitor of BET bromodomains and p300/CBP, NEO2734 has a broader

mechanism of action. It has demonstrated superior potency in some cancer models

compared to single-agent BET or p300/CBP inhibitors.[4] This makes it a valuable tool for

investigating the synergistic effects of targeting both "reader" and "writer" epigenetic

regulators.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]

Materials:

Cells of interest

96-well cell culture plates

Complete culture medium

HAT inhibitors (A-485, etc.) dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.
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Prepare serial dilutions of the HAT inhibitors in complete culture medium.

Remove the overnight culture medium from the cells and replace it with the medium

containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable

cells to metabolize the MTT into formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

High-Content Microscopy for Histone Acetylation
This protocol is a general guideline for immunofluorescence staining of histone modifications in

a 96-well plate format for high-content imaging.

Materials:

Cells of interest

96-well, black-walled, clear-bottom imaging plates

HAT inhibitors

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

Primary antibody against the histone mark of interest (e.g., anti-H3K27ac)
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Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

High-content imaging system

Procedure:

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

Treat cells with HAT inhibitors for the desired time.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with Blocking Buffer for 1 hour.

Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in Blocking

Buffer for 1 hour at room temperature, protected from light.

Wash three times with PBS.

Add PBS to the wells and acquire images using a high-content imaging system.

Analyze the images to quantify the fluorescence intensity of the histone mark per nucleus.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for p300/CBP Activity
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While a specific, detailed step-by-step protocol for a p300/CBP TR-FRET assay was not found

in the initial searches, the general principle involves a donor fluorophore (e.g., Europium-

labeled anti-histone antibody) and an acceptor fluorophore (e.g., a fluorescently labeled acetyl-

lysine tracer) that come into proximity when the histone substrate is acetylated by p300/CBP.

The FRET signal is proportional to the enzyme activity. Commercial kits, such as those based

on LanthaScreen™ technology, are often used for this purpose and come with detailed

protocols.
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Click to download full resolution via product page

Caption: A-485 inhibits p300/CBP, preventing histone acetylation.

Experimental Workflow for Comparing HAT Inhibitors
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Caption: A workflow for comparing the effects of different HAT inhibitors.

Logical Relationship of HAT Inhibitor Classes
Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/370881564_Comparative_analysis_of_drug-like_EP300CREBBP_acetyltransferase_inhibitors
https://www.researchgate.net/figure/NEO2734-is-superior-than-lead-clinical-BET-inhibitor-or-chemotherapy-in-repressing-tumor_fig4_341172787
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11059198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7479962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7479962/
https://aacrjournals.org/cancerdiscovery/article/11/5/1118/666322/Targeting-the-p300-CBP-Axis-in-Lethal-Prostate
https://www.cellcentric.com/wp-content/uploads/2022/11/AACR_Brooks_Poster_2019-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6835201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6835201/
https://www.usbio.net/protocols/immunofluorescence
https://www.researchgate.net/publication/340881779_Discovery_of_CPI-1612_A_Potent_Selective_and_Orally_Bioavailable_EP300CBP_Histone_Acetyltransferase_HAT_Inhibitor
https://www.benchchem.com/product/b605051#phenotypic-differences-between-a-485-and-other-hat-inhibitors
https://www.benchchem.com/product/b605051#phenotypic-differences-between-a-485-and-other-hat-inhibitors
https://www.benchchem.com/product/b605051#phenotypic-differences-between-a-485-and-other-hat-inhibitors
https://www.benchchem.com/product/b605051#phenotypic-differences-between-a-485-and-other-hat-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

